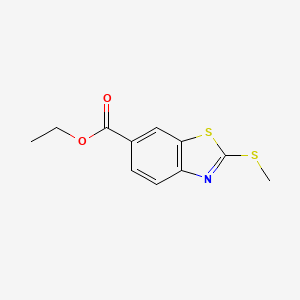
8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one (FTHIQ) is a fluorinated derivative of the isoquinoline alkaloid class of compounds. It has been studied extensively due to its potential applications in the fields of medicinal chemistry and drug discovery. FTHIQ has been found to possess a number of interesting properties, including a high affinity for certain enzymes, a high degree of lipophilicity, and a low cytotoxicity. Its unique properties make it a promising candidate for the development of new drugs and therapeutic agents.
科学研究应用
8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has been studied extensively due to its potential applications in the fields of medicinal chemistry and drug discovery. In particular, it has been found to possess a number of interesting properties, including a high affinity for certain enzymes, a high degree of lipophilicity, and a low cytotoxicity. Its unique properties make it a promising candidate for the development of new drugs and therapeutic agents.
8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug delivery, and receptor binding. It has also been used in the development of novel therapeutic agents, such as anti-cancer drugs and antiviral agents. Additionally, 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has been used in the study of enzyme-inhibiting agents, as well as in the development of novel enzyme-targeting drugs.
作用机制
8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has been found to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been found to interact with other enzymes, such as phospholipase A2, which is involved in the breakdown of lipids. Additionally, 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has been found to interact with certain receptors, such as the serotonin receptor 5-HT2A. The exact mechanism of action of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is not yet fully understood, but it is thought to involve the inhibition or activation of certain enzymes and receptors.
Biochemical and Physiological Effects
8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, and to have an activating effect on other enzymes, such as phospholipase A2. Additionally, 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has been found to interact with certain receptors, such as the serotonin receptor 5-HT2A, and to have an inhibitory effect on certain other receptors, such as the histamine H1 receptor.
实验室实验的优点和局限性
The use of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one in laboratory experiments has a number of advantages. It is relatively easy to synthesize and can be used in a variety of research applications. Additionally, 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has been found to possess a number of interesting properties, including a high affinity for certain enzymes, a high degree of lipophilicity, and a low cytotoxicity.
However, there are also some limitations to the use of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one in laboratory experiments. For example, it is not fully understood how 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one interacts with certain enzymes and receptors, and it is not yet known what the long-term effects of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one are. Additionally, 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is not yet approved for use in humans, so further research is needed before it can be used in clinical trials.
未来方向
The potential applications of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one are numerous, and there are a number of future directions for research. These include the development of novel therapeutic agents, such as anti-cancer drugs and antiviral agents, as well as the development of novel enzyme-targeting drugs. Additionally, further research is needed to understand the mechanism of action of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one and to determine its long-term effects. Finally, further research is needed to determine if 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is safe and effective for use in humans.
合成方法
8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one can be synthesized from various starting materials, including 1,2,3,4-tetrahydroisoquinoline and 8-fluoro-1,2,3,4-tetrahydroisoquinoline. The most commonly used method for the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is the reaction of 8-fluoro-1,2,3,4-tetrahydroisoquinoline with an aldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form 4-fluoro-1,3-cyclohexanedione.", "Step 2: Cyclization of 4-fluoro-1,3-cyclohexanedione with acetic anhydride and sulfuric acid to form 8-fluoro-1,2,3,4-tetrahydroisoquinoline.", "Step 3: Oxidation of 8-fluoro-1,2,3,4-tetrahydroisoquinoline with hydrogen peroxide in the presence of palladium on carbon to form 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one." ] } | |
CAS 编号 |
1782184-94-4 |
产品名称 |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one |
分子式 |
C9H8FNO |
分子量 |
165.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



